2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide
Overview
Description
2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C26H23N3O5S and its molecular weight is 489.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.13584202 g/mol and the complexity rating of the compound is 851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities are often synthesized and characterized for their potential applications in various fields. For example, the design and synthesis of thiazolidin-4-ones based on chromen-4-yl) acetic acid have been explored, with compounds synthesized being screened for antibacterial activity against both Gram-positive and Gram-negative bacteria (M. Čačić et al., 2009). This suggests a significant interest in the synthesis of novel compounds for potential antibacterial applications.
Antitumor and Antiviral Applications
Novel thiadiazole-benzofuran hybrids, including derivatives similar in functional groups to the compound , have been synthesized and evaluated for their anticancer activity against human breast carcinoma cell lines, showing promising results (A. Abdelhamid et al., 2018). Additionally, compounds with chromen-3-yl)methylidene hydrazinecarbothioamide structures have been investigated for their inhibitory potency against SARS-CoV-2 protein, highlighting their potential as antiviral agents (S. J. Jenepha Mary et al., 2020).
Molecular Docking and Drug Likeness
The molecular structure and drug likeness analysis of anti-COVID-19 molecules, including studies on chromen-3-yl)methylidene hydrazinecarbothioamide derivatives, reveal their pharmacokinetic properties and binding energies with viral proteins. This suggests their potential application in drug design and discovery processes (S. J. Jenepha Mary et al., 2020).
Synthesis of Heterocyclic Compounds
The reaction mechanisms and synthesis routes of similar compounds often lead to the creation of heterocyclic compounds with potential applications in medicinal chemistry. For instance, the synthesis of new furo[3,4-d]-1,3-thiazoles has been reported, indicating the versatility of these compounds in generating biologically active molecules (A. Aly et al., 2012).
Properties
IUPAC Name |
1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-15-11-24(30)34-23-13-18(6-9-21(15)23)27-26(35)29-28-25(31)22-10-8-20(33-22)14-32-19-7-5-16-3-2-4-17(16)12-19/h5-13H,2-4,14H2,1H3,(H,28,31)(H2,27,29,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXCHOZHVAEFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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